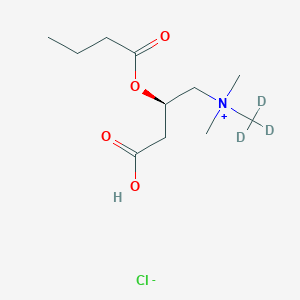
3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride
Descripción general
Descripción
The compound “3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium, monochloride” is also known as Butyryl-L-carnitine-(N-methyl-d3). It is a deuterated butyrate ester of carnitine, or C4 Carnitine-d3, in which three hydrogens are replaced with deuterium (d3). It is used for the quantification of acylcarnitines by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography tandem mass spectrometry (LC-MS) with isotope labeling strategy .
Molecular Structure Analysis
The molecular formula of this compound is C11H19D3ClNO4. The molecular weight is 270.77 . The exact structure would require more detailed information or a structural diagram, which I currently do not have.Physical And Chemical Properties Analysis
This compound is an off-white solid. It is soluble in DMF, DMSO, and ethanol .Aplicaciones Científicas De Investigación
Internal Standard for Quantification
Butyryl-L-carnitine-d3 is primarily used as an internal standard for the quantification of butyryl-L-carnitine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . It helps in achieving accurate and reliable results in these analytical techniques.
Inhibitor of Intestinal Transporters
This compound acts as an inhibitor of intestinal transporters. It blocks the uptake of carnitine by the carnitine transporter and glycine transport by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .
Metabolic Pathway Analysis
Butyryl-L-carnitine-d3 is used in the study of metabolic pathways. For instance, it can help in understanding the metabolism of short-chain fatty acids and valine .
Diagnosis of Inherited Disorders
The analysis of acylcarnitines, including butyryl-L-carnitine, plays a central role in identifying, confirming, and monitoring patients with organic acidemias and fatty acid oxidation disorders .
Research in Lipid Biochemistry
Butyryl-L-carnitine-d3 is used in lipid biochemistry research, particularly in the study of fatty acids and their degradation .
Pharmaceutical Development
This compound can be used in the development of pharmaceuticals, particularly those targeting mitochondrial biology and endocrinology & metabolism .
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R)-2-butanoyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJSBLNSDMCEA-VGBYKQEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride | |
CAS RN |
1334532-21-6 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxobutoxy)-, chloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



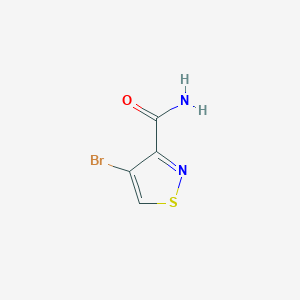
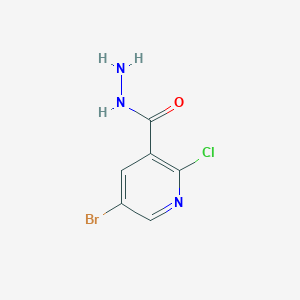

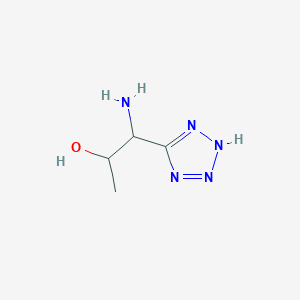

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)
![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)

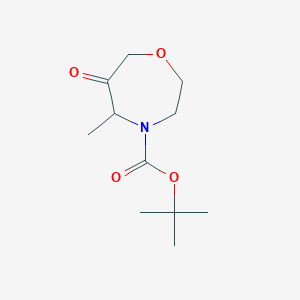


![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)

